![molecular formula C28H38N2O4 B14078570 tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an octyl chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its protective groups that can be selectively removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate typically involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the carbamate: The protected amine is then reacted with tert-butyl chloroformate to form the tert-butyl carbamate. This reaction is typically carried out in an organic solvent such as dichloromethane.
Coupling with the octyl chain: The final step involves coupling the protected amine with an octyl chain. This is achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate undergoes several types of chemical reactions, including:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions.
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Hydrolysis reactions: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Fmoc deprotection: Piperidine in dimethylformamide (DMF)
Tert-butyl deprotection: Trifluoroacetic acid (TFA) in dichloromethane
Coupling reactions: DCC and DMAP in dichloromethane
Major Products
Fmoc deprotection: The major product is the free amine.
Tert-butyl deprotection: The major product is the free carboxylic acid.
Coupling reactions: The major product is the coupled peptide or amide.
Scientific Research Applications
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate has several scientific research applications:
Peptide synthesis: It is used as a building block in the synthesis of peptides, where the Fmoc group serves as a protective group for the amine.
Organic synthesis: The compound is used in various organic synthesis applications, including the synthesis of complex molecules and natural products.
Biological research: It is used in the study of protein-protein interactions and enzyme mechanisms.
Medicinal chemistry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate involves the selective protection and deprotection of functional groups. The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. The tert-butyl group protects the carboxylic acid group, allowing for selective deprotection and further functionalization. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate: Similar in structure but with a glutamate backbone instead of an octyl chain.
1-tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate: Similar in structure but with an aspartate backbone.
Uniqueness
Tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate is unique due to its long octyl chain, which provides additional flexibility and hydrophobicity compared to other similar compounds. This makes it particularly useful in the synthesis of hydrophobic peptides and other complex molecules.
Properties
Molecular Formula |
C28H38N2O4 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
tert-butyl N-[8-(9H-fluoren-9-ylmethoxycarbonylamino)octyl]carbamate |
InChI |
InChI=1S/C28H38N2O4/c1-28(2,3)34-27(32)30-19-13-7-5-4-6-12-18-29-26(31)33-20-25-23-16-10-8-14-21(23)22-15-9-11-17-24(22)25/h8-11,14-17,25H,4-7,12-13,18-20H2,1-3H3,(H,29,31)(H,30,32) |
InChI Key |
PHDRIBYOLMXLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


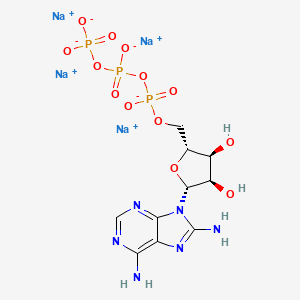
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)
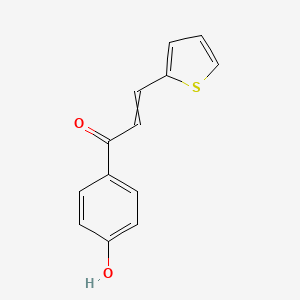
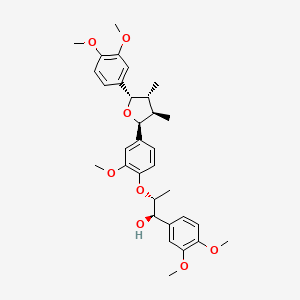
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)

![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
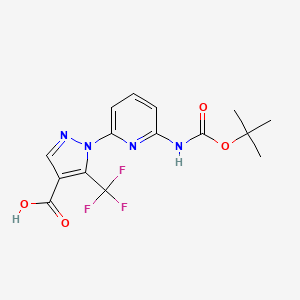
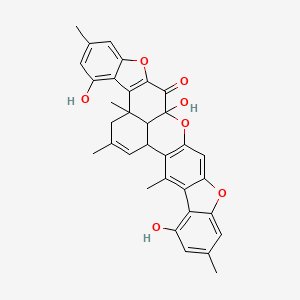
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)

